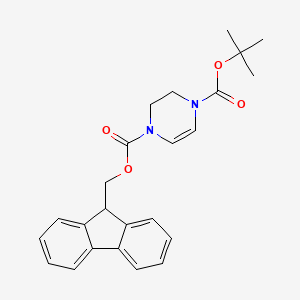









|
REACTION_CXSMILES
|
O[CH:2]1[CH2:7][N:6]([C:8]([O:10][CH2:11][CH:12]2[C:24]3[CH:23]=[CH:22][CH:21]=[CH:20][C:19]=3[C:18]3[C:13]2=[CH:14][CH:15]=[CH:16][CH:17]=3)=[O:9])[CH2:5][CH2:4][N:3]1[C:25]([O:27][C:28]([CH3:31])([CH3:30])[CH3:29])=[O:26].C(OC(C(F)(F)F)=O)(C(F)(F)F)=O.C(Cl)Cl.O>C1COCC1>[N:3]1([C:25]([O:27][C:28]([CH3:31])([CH3:30])[CH3:29])=[O:26])[CH:2]=[CH:7][N:6]([C:8]([O:10][CH2:11][CH:12]2[C:13]3[CH:14]=[CH:15][CH:16]=[CH:17][C:18]=3[C:19]3[C:24]2=[CH:23][CH:22]=[CH:21][CH:20]=3)=[O:9])[CH2:5][CH2:4]1
|


|
Name
|
|
|
Quantity
|
4.34 g
|
|
Type
|
reactant
|
|
Smiles
|
OC1N(CCN(C1)C(=O)OCC1C2=CC=CC=C2C=2C=CC=CC12)C(=O)OC(C)(C)C
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
1.589 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)(C(F)(F)F)OC(=O)C(F)(F)F
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
|
Type
|
CUSTOM
|
|
Details
|
with stirring bar
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
In a round bottom flask charged
|
|
Type
|
STIRRING
|
|
Details
|
After stirring at 0° C. for 20 minutes
|
|
Duration
|
20 min
|
|
Type
|
CUSTOM
|
|
Details
|
reaction
|
|
Type
|
CUSTOM
|
|
Details
|
was quenched
|
|
Type
|
ADDITION
|
|
Details
|
by adding saturated aq. NaHCO3
|
|
Type
|
TEMPERATURE
|
|
Details
|
warmed up to room temperature
|
|
Type
|
CUSTOM
|
|
Details
|
Then reaction
|
|
Type
|
ADDITION
|
|
Details
|
was diluted
|
|
Type
|
CUSTOM
|
|
Details
|
Layers were separated
|
|
Type
|
EXTRACTION
|
|
Details
|
aqueous layer was extracted with 100 mL of DCM
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous Na2SO4
|
|
Type
|
CUSTOM
|
|
Details
|
Removing solvent gave crude product that
|
|
Type
|
CUSTOM
|
|
Details
|
was purified by ISCO (120 gram silica gel column, 0-50% EtOAc/Hexane gradient)
|
|
Type
|
CONCENTRATION
|
|
Details
|
Concentration
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1(CCN(C=C1)C(=O)OCC1C2=CC=CC=C2C=2C=CC=CC12)C(=O)OC(C)(C)C
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |